In-Depth Technical Guide: 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

In-Depth Technical Guide: 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This document is intended to serve as a core resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Chemical Properties

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a substituted pyrazolopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purine bases. The core chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 42951-65-5 | --INVALID-LINK-- |

| Molecular Formula | C₈H₉BrN₄ | --INVALID-LINK--[1] |

| Molecular Weight | 241.09 g/mol | --INVALID-LINK--[1] |

| Purity | Typically available at ≥95% | --INVALID-LINK--[2] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not extensively documented in readily accessible literature, the general synthesis of the pyrazolo[3,4-b]pyridine scaffold is well-established.[3] The primary synthetic strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core or, alternatively, the formation of the pyrazole ring on a pyridine precursor.[3]

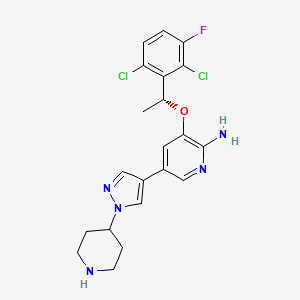

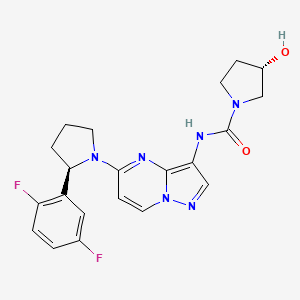

A key application of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is its use as a precursor for the synthesis of more complex polyheterocyclic systems.[1][4] For instance, it can undergo reactions with various reagents to yield pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives.[1][4]

Illustrative Experimental Workflow: Synthesis of Derivatives

The following diagram illustrates a generalized workflow for the utilization of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a synthetic precursor, based on documented reactions of the compound.[1][4]

Spectral and Analytical Data

Detailed spectral data for 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not widely published. However, analysis of its derivatives provides insight into the expected spectral characteristics. For example, the synthesized N-(5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-cyano-3-(4-hydroxyphenyl)acrylamide derivative showed characteristic IR peaks for O-H and N-H stretching (3417, 3392, 3333 cm⁻¹), a C≡N stretch (2201 cm⁻¹), and a C=O stretch (1658 cm⁻¹).[4] Its ¹H NMR spectrum in CF₃COOD showed signals for the two methyl groups at δ 2.81 and 2.92 ppm, and aromatic protons in the range of δ 7.02-7.61 ppm.[4] The mass spectrum for this derivative confirmed the presence of bromine with characteristic isotopic peaks.[4]

Biological Activity and Potential Applications

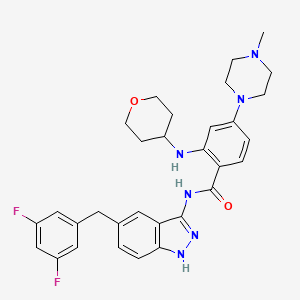

The pyrazolo[3,4-b]pyridine scaffold is a well-recognized pharmacophore with a broad range of biological activities, including roles as kinase inhibitors, anticancer, and antimicrobial agents. While specific biological data for 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is limited in public literature, its derivatives have been evaluated for their in vitro antibacterial properties.[1]

Given the known activity of related compounds, it is plausible that this molecule could serve as a valuable building block in the development of novel therapeutics, particularly as kinase inhibitors. The general mechanism for kinase inhibition by such small molecules often involves competitive binding at the ATP-binding site of the kinase, thereby blocking the phosphorylation of downstream substrates.

Conceptual Signaling Pathway Inhibition

The following diagram illustrates a conceptual model of how a pyrazolo[3,4-b]pyridine-based kinase inhibitor might interrupt a generic signal transduction pathway.

Safety and Handling

General Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

This technical guide is intended for informational purposes only and should not be used as a substitute for professional chemical safety assessment and experimental validation.